molecular formula C16H30N2O2 B14820167 1-Decyl-3-methylimidazolium acetate

1-Decyl-3-methylimidazolium acetate

Cat. No.: B14820167
M. Wt: 282.42 g/mol
InChI Key: RQEQYQHXGRAFGN-UHFFFAOYSA-M
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Description

1-Decyl-3-methylimidazolium acetate is a hydrophobic ionic liquid consisting of a 1-decyl-3-methylimidazolium cation and an acetate anion. This compound is of significant interest in scientific research due to its dual role as an ionic liquid and a surfactant, a property derived from its long decyl chain . Its research applications are diverse and growing. In the field of tribology, it functions as a key additive in ester-based lubricants. Its adsorption onto steel surfaces is potential-dependent, forming protective boundary layers that can significantly reduce friction and wear, a phenomenon known as potential-controlled friction (PCF) . Furthermore, its self-aggregation behavior in aqueous solutions is a key area of study. Research has shown its capacity to form micelles, with its critical micelle concentration (cmc) and other volumetric properties being extensively characterized for the design of new surfactants . It also shows promise as a potential initiator or catalyst in the anionic polymerization of epoxy resins, where imidazolium-based ionic liquids can facilitate the formation of tough thermoset networks . Additional applications are being explored in areas such as nanomaterials synthesis, enzymatic catalysis, and as a green solvent for organic synthesis and biomass processing . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

1-decyl-3-methylimidazol-3-ium;acetate

InChI

InChI=1S/C14H27N2.C2H4O2/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;1-2(3)4/h12-14H,3-11H2,1-2H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

RQEQYQHXGRAFGN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCN1C=C[N+](=C1)C.CC(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for 1 Decyl 3 Methylimidazolium Acetate

General Synthesis Strategies for Imidazolium (B1220033) Ionic Liquids

The most common and established route for synthesizing imidazolium-based ionic liquids involves two key chemical transformations: the quaternization of an imidazole (B134444) derivative followed by anion metathesis.

The synthesis of the 1-decyl-3-methylimidazolium (B1227720) cation is primarily achieved through a quaternization reaction, a type of alkylation. This process involves the reaction of 1-methylimidazole (B24206) with a decyl halide. The nitrogen atom on the 1-methylimidazole ring that is not bonded to the methyl group acts as a nucleophile, attacking the electrophilic carbon of the decyl halide. This forms a new carbon-nitrogen bond and results in the positively charged imidazolium cation.

A common precursor for this reaction is 1-bromodecane (B1670165). researchgate.net The reaction between 1-methylimidazole and 1-bromodecane directly yields 1-decyl-3-methylimidazolium bromide ([C10MIM][Br]). researchgate.netnih.gov This reaction is often carried out in a solvent such as acetonitrile (B52724) and may require heating under reflux to proceed to completion. nih.gov The general reaction is depicted below:

1-Methylimidazole + 1-Bromodecane → 1-Decyl-3-methylimidazolium Bromide

The choice of the alkylating agent (e.g., bromodecane, chlorodecane) can influence the reaction conditions and the initial anion of the resulting ionic liquid.

Reactant 1Reactant 2SolventConditionsProduct
1-Methylimidazole1-BromodecaneAcetonitrileReflux1-Decyl-3-methylimidazolium Bromide
1-Methylimidazole1-ChlorodecaneNot SpecifiedNot Specified1-Decyl-3-methylimidazolium Chloride

Once the 1-decyl-3-methylimidazolium halide salt is synthesized, the next step is to replace the halide anion (e.g., Br⁻ or Cl⁻) with the desired acetate (B1210297) anion (CH₃COO⁻). This is accomplished through a process known as anion exchange or metathesis. nih.gov There are several methods to achieve this transformation:

Reaction with a Metal Acetate: A common method involves reacting the imidazolium halide with a metal acetate salt, such as silver acetate. In this reaction, the halide ion precipitates out of the solution as an insoluble silver halide (e.g., AgBr), driving the reaction forward according to Le Chatelier's principle. This leaves the desired 1-decyl-3-methylimidazolium acetate in the solution. researchgate.net

Use of Anion Exchange Resins: A more versatile and often "greener" method involves the use of anion exchange resins. scispace.comresearchgate.net The process typically begins by passing the imidazolium halide solution through a column packed with a resin in its hydroxide (B78521) (OH⁻) form. researchgate.net The resin captures the halide ions and releases hydroxide ions, converting the ionic liquid into its hydroxide form (1-decyl-3-methylimidazolium hydroxide). This intermediate is then neutralized with acetic acid in an acid-base reaction. The hydroxide and the hydrogen ion from the acetic acid combine to form water, and the acetate anion pairs with the imidazolium cation to yield the final product, this compound. researchgate.netresearchgate.net This method avoids the use of heavy metals like silver. researchgate.net

Starting MaterialReagent(s)Key IntermediateByproductFinal Product
1-Decyl-3-methylimidazolium BromideSilver AcetateNot ApplicableSilver BromideThis compound
1-Decyl-3-methylimidazolium Halide1. Anion Exchange Resin (OH⁻ form) 2. Acetic Acid1-Decyl-3-methylimidazolium HydroxideWater, Resin-bound HalideThis compound

Advanced Synthesis Techniques and Process Intensification

To improve the efficiency, environmental impact, and speed of synthesis, advanced techniques have been applied to the preparation of ionic liquids.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of imidazolium ionic liquids, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. rsc.org For the alkylation of N-methylimidazole, using a microwave reactor can shorten the reaction time from days to minutes. For instance, a reaction that requires 5 days of heating at 60°C for near-quantitative conversion can be completed in just 30 minutes at 120°C using microwave irradiation. rsc.org This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a more efficient energy transfer.

Conducting reactions without a solvent offers significant environmental and economic advantages by reducing waste and simplifying purification. The synthesis of imidazolium ionic liquids, including the alkylation step, can often be performed under solvent-free conditions. alfa-chemical.com For example, 1-methylimidazole can be reacted directly with the alkylating agent. alfa-chemical.com Since the product itself is an ionic liquid, it can sometimes act as the solvent for the reaction as it is formed. After the reaction is complete, the product can be purified by washing with a non-polar solvent like ethyl acetate to remove any unreacted starting materials, followed by drying under reduced pressure. alfa-chemical.com This approach is considered a green chemistry alternative to traditional solvent-based syntheses. nih.gov

Optimization of Synthesis Parameters for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound, several reaction parameters can be optimized. Key factors include the molar ratio of reactants, reaction temperature, and reaction time. researchgate.netalfa-chemical.com

For the initial alkylation step, using a slight excess of the alkylating agent (e.g., bromodecane) can help drive the reaction to completion and ensure that all the 1-methylimidazole is consumed. nih.gov However, a large excess must be avoided to simplify purification.

The optimization of temperature and time is a critical balance. Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products, reducing the purity of the final ionic liquid. For instance, in the synthesis of a similar ionic liquid, optimizing a solvent-free process involved reacting at 50°C for 2 hours with a specific reactant mass ratio, which resulted in a yield of 97.39% and a purity of over 99%. alfa-chemical.com Similar optimization studies for the synthesis of 1-decyl-3-methylimidazolium bromide have investigated the effects of different solvents and reaction times to maximize yield. researchgate.net Careful control of these parameters is essential for achieving a high-quality product in an efficient and cost-effective manner.

Fundamental Research on Molecular Interactions and Mechanistic Insights

Investigation of Ion Pairing and Aggregation Phenomena

The behavior of 1-decyl-3-methylimidazolium (B1227720) acetate (B1210297) in solution is complex, characterized by the formation of ion pairs and larger aggregates. Understanding these phenomena is crucial for harnessing its full potential in various applications.

Studies on Critical Micelle Concentration (CMC) of Imidazolium (B1220033) Analogs

The length of the alkyl chain on the imidazolium cation significantly influences the surface activity and aggregation behavior of imidazolium-based ionic liquids. For instance, studies on a series of 1-alkyl-3-methylimidazolium hydrogen sulfate (B86663) ionic liquids have shown that their surface properties, including adsorption and micellization, are dependent on the alkyl chain length (C6–C14). rsc.org The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules, such as certain ionic liquids, begin to form micelles.

Research on related imidazolium compounds provides valuable insights. For example, the interaction of the antidepressant drug nortriptyline (B1679971) hydrochloride with 1-decyl-3-methylimidazolium chloride ([C10mim][Cl]) has been shown to significantly decrease the CMC of the ionic liquid, indicating that the drug molecules are adsorbed in the outer region of the micelles. researchgate.net This highlights the potential of these ionic liquids as carriers for drug delivery. researchgate.netnih.gov The determination of CMC values is often achieved through techniques like conductivity, surface tension, and fluorescence spectroscopy. researchgate.netresearchgate.net

Imidazolium AnalogTechnique(s) for CMC DeterminationKey FindingsReference
1-alkyl-3-methylimidazolium hydrogen sulfatesSurface tension, conductivitySurface properties and micellization depend on alkyl chain length. rsc.org
1-decyl-3-methylimidazolium chlorideConductometry, tensiometry, fluorometry, DLS, UV-visAddition of nortriptyline hydrochloride lowers the CMC. researchgate.net
1-dodecyl-3-methylimidazolium (B1224283) chlorideConductivity, refractive indexInvestigated mixed micellar properties with another cationic surfactant. researchgate.net

Molecular Dynamics Simulations of Ion Interactions in Solution

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the intricate interactions between ions in solution at a molecular level. unl.pt These simulations provide detailed information about the structure, dynamics, and energetics of ionic liquids and their mixtures.

All-atom MD simulations have been employed to study imidazolium ionenes solvated in an ionic liquid, revealing the balance between intermolecular and intramolecular interactions that govern their structural properties. doaj.org For 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM][OAc]), ab initio MD simulations have shown that in small droplets, cations tend to be concentrated in the interior while anions are found more on the exterior. bohrium.com These simulations also highlighted that ring stacking is a significant structural motif. bohrium.com Furthermore, polarizable force fields have been developed to accurately model the behavior of systems like 1-methylimidazolium (B8483265) acetate, which exists in equilibrium with its neutral species. rsc.org

Hydrogen Bonding Networks and Intermolecular Forces

Hydrogen bonding plays a pivotal role in defining the properties of imidazolium-based ionic liquids. brehm-research.deepa.gov The interactions between the imidazolium cation and the acetate anion, as well as with other solvent molecules, are largely governed by hydrogen bonds.

Studies on 1-ethyl-3-methylimidazolium acetate have revealed that the C2-H on the imidazolium ring and the oxygen atoms of the acetate anion are the primary sites for hydrogen bonding. researchgate.net Vibrational spectroscopy, including 2D IR spectroscopy, has been used to probe the hydrogen-bonding structure of 1-ethyl-3-methylimidazolium trifluoroacetate, indicating structural inhomogeneity in the hydrogen bonding of the anion. nih.gov The strength and nature of these hydrogen bonds can be influenced by the presence of other solvents. For instance, in protic solvents, solvent-separated ion pairs are dominant, while in aprotic solvents, the ionic liquid exists mainly as ion pairs. nih.gov The interaction between acetate-based ionic liquids and various common solvents has been investigated using techniques like ATR-IR and 1H NMR, showing distinct changes in chemical shifts and vibrational frequencies depending on the solvent. researchgate.netdocumentsdelivered.com

Reaction Mechanisms in Ionic Liquid Media

The unique environment provided by ionic liquids can influence chemical reaction mechanisms in profound ways. For 1-alkyl-3-methylimidazolium acetate systems, research has focused on their role in CO2 capture and the potential formation of N-heterocyclic carbenes (NHCs).

Concerted Mechanisms in CO2 Capture Systems

Imidazolium-based ionic liquids with acetate anions have shown promise for CO2 capture. nih.govacs.org Computational studies on 1-ethyl-3-methylimidazolium acetate have proposed a novel concerted mechanism for CO2 capture that does not involve the formation of an N-heterocyclic carbene (NHC). rsc.org Ab initio molecular dynamics simulations suggest that an imidazolium cation, when "activated" by an approaching CO2 molecule, can transfer its acidic proton to a neighboring acetate anion, leading to the concurrent formation of a carboxylate compound. rsc.org This termolecular process offers an alternative pathway to the widely assumed NHC-mediated reaction. rsc.org Further investigations using density functional theory have explored different stepwise mechanisms for CO2 capture by 1,3-disubstituted imidazolium acetate ionic liquids. rsc.org

Carbene Formation and Reactivity in Specific Imidazolium Systems

The formation of N-heterocyclic carbenes (NHCs) from imidazolium cations has been a subject of considerable debate and research. brehm-research.deresearchgate.net NHCs are highly reactive species that can act as powerful catalysts. nih.gov While it has been suggested that NHCs could be present in imidazolium-based ionic liquids like 1-ethyl-3-methylimidazolium acetate, direct experimental detection has been challenging due to their transient nature. researchgate.netnih.gov

Computational analyses predict that NHCs are unstable in the polar environment of the ionic liquid, suggesting they may not be readily formed. rsc.org However, reactive molecular dynamics simulations indicate that while the free energy for NHC formation is high at room temperature, the presence of impurities or molecules like CO2 could influence their formation. nih.gov Experimental evidence from trapping the vapor of [EMIM][OAc] at low temperatures has shown the presence of the carbene and acetic acid, indicating that proton transfer to form the neutral species occurs during evaporation. nih.gov This suggests that the carbene is metastable even at low temperatures and that its formation and reactivity are highly dependent on the specific conditions. nih.govbritannica.comunits.it

Applications of 1 Decyl 3 Methylimidazolium Acetate in Advanced Chemical Processes

Role as a Reaction Medium and Catalyst in Organic Transformations

Imidazolium-based ionic liquids, including those with acetate (B1210297) anions, are recognized for their potential to act as more than just inert solvents. They can actively participate in chemical reactions, influencing rates and selectivities, and in some cases, acting as organocatalysts.

Catalytic Activity in Specific Organic Reactions

Imidazolium (B1220033) acetate ionic liquids have been termed "organocatalytic ionic liquids" due to their inherent reactivity. frontiersin.orgnih.gov The acetate anion plays a crucial role in promoting reactions, such as transesterification. scispace.com The catalytic mechanism is often attributed to either the cooperative interaction of the cation and anion with reactants or the in-situ formation of N-heterocyclic carbenes (NHCs). scispace.comresearchgate.net NHCs are potent organocatalysts generated by the deprotonation of the C2 proton on the imidazolium ring, a process facilitated by the basic acetate anion. frontiersin.orgnih.gov

While specific studies detailing the catalytic activity of 1-decyl-3-methylimidazolium (B1227720) acetate are not extensively documented, its structural features suggest it would function similarly to its more studied counterparts, like 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc) and 1-butyl-3-methylimidazolium acetate ([BMIM]OAc). rsc.org For instance, in the context of the Diels-Alder reaction, the imidazolium cation can act as a hydrogen bond donor while the anion acts as a hydrogen bond acceptor, creating a Lewis acid-base interaction that can influence the reaction. orientjchem.org This dual functionality allows the ionic liquid to activate the dienophile, potentially enhancing reaction rates and selectivities. orientjchem.org The synergistic catalysis between the imidazolium cation and the acetate anion has been shown to be effective in reactions like the methanolysis of polyesters. rsc.org

Studies on Reaction Kinetics and Selectivity in Ionic Liquid Media

The choice of solvent significantly impacts the kinetics and selectivity of many organic reactions, including the Diels-Alder cycloaddition. orientjchem.orgpsu.edu This reaction is subject to kinetic and thermodynamic control, which determines the ratio of the resulting endo and exo stereoisomers. psu.edu At lower temperatures, the reaction is typically under kinetic control, favoring the endo product which is formed faster via a lower-energy transition state. psu.edu At higher temperatures, the reversible retro-Diels-Alder reaction becomes significant, and the more thermodynamically stable, less sterically hindered exo product tends to dominate. psu.edu

Ionic liquids as solvents can enhance both reaction rates and selectivity. orientjchem.orgnih.gov The influence of the solvent is particularly pronounced when reactants contain heteroatoms capable of interacting with the solvent. psu.edu The hydrogen bond donating ability of the imidazolium cation and the hydrogen bond accepting nature of the anion can stabilize the transition state, accelerating the reaction and affecting the product distribution. orientjchem.orgpsu.edu For example, in the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate, the use of imidazolium-based ionic liquids leads to enhanced endo-to-exo ratios compared to many molecular solvents. psu.edu While specific kinetic data for 1-decyl-3-methylimidazolium acetate is limited, the general principles of ionic liquid-mediated reactions suggest it would serve as an effective medium for controlling such transformations. The ability to tune the structure of the ionic liquid's cation and anion allows for the optimization of solvent properties to achieve desired reactivity and selectivity. orientjchem.org

Green Solvent Applications in Biomass Processing

The dissolution and processing of lignocellulosic biomass are critical steps for its conversion into biofuels and value-added chemicals. Ionic liquids are considered green solvents for these processes due to their low vapor pressure and high thermal stability. mdpi.com

Dissolution Mechanisms of Lignocellulosic Biomass Components (e.g., Cellulose (B213188), Hemicellulose)

Lignocellulosic biomass is a complex composite of cellulose, hemicellulose, and lignin (B12514952), held together by a robust network of hydrogen bonds, making it resistant to dissolution in conventional solvents. rsc.org Imidazolium-based ionic liquids with acetate anions are particularly effective at deconstructing this intricate structure. rsc.org

Pretreatment Strategies for Biopolymer Valorization

Pretreatment is a crucial step to reduce the recalcitrance of lignocellulosic biomass, making its carbohydrate components accessible for enzymatic hydrolysis into fermentable sugars. psu.edu Ionic liquids like 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc), a close analogue of this compound, have proven to be highly effective pretreatment solvents. uam.esmdpi.comresearchgate.net

The pretreatment strategy involves heating the biomass in the ionic liquid, which dissolves the components and disrupts the lignocellulose matrix. uam.esmdpi.com This process significantly removes lignin and reduces the crystallinity of cellulose, which are major barriers to enzymatic digestion. psu.edunih.gov For example, pretreating maple wood flour in acetate-containing ionic liquids can remove over 32% of the lignin and significantly decrease cellulose crystallinity, leading to glucose yields greater than 65% after just 12 hours of hydrolysis. psu.edu Similarly, studies on various agricultural residues have demonstrated the efficacy of this approach for valorization. uam.esmdpi.comresearchgate.net The treatment of wheat straw and grape stem with [EMIM]OAc at 120°C for 120 minutes resulted in a significant release of soluble sugars and a reduction in the cellulose crystallinity index, ultimately enhancing methane (B114726) production in subsequent anaerobic digestion. uam.esresearchgate.net

Table 1: Effect of 1-Ethyl-3-methylimidazolium Acetate ([EMIM][Ac]) Pretreatment on Various Biomass Types

Biomass TypeTreatment ConditionsKey FindingsReference
Grape Stem (GS)120°C, 120 min, 1:5 biomass to IL ratioHighest sugar yield (175.3 mg glucose/g biomass); 15% reduction in Cellulose Crystallinity Index (CrI). uam.esresearchgate.net
Wheat Straw (WS)120°C, 120 min, 1:5 biomass to IL ratioHigh sugar yield (158.2 mg glucose/g biomass); 9% reduction in CrI. uam.esresearchgate.net
Barley Straw (BS)120°C, 120 min, 1:5 biomass to IL ratioSlightly hydrolyzed (51.1 mg glucose/g biomass); 5% reduction in CrI. uam.esresearchgate.net
Maple Wood FlourNot specified>32% lignin removal; significant reduction in cellulose crystallinity; >65% glucose yield after 12h hydrolysis. psu.edu
Mixed Cabbage Residue55.8°C, 2.65 hMax glucose yield of 156.65 mg/g; decreased lignin and hemicellulose. nih.gov

Electrospinning of Cellulose Fibers using Binary Ionic Liquid Mixtures

Electrospinning is a technique used to produce continuous nanofibers from a polymer solution. mdpi.com While imidazolium acetates are effective solvents for cellulose, the high viscosity of the resulting solutions can make electrospinning difficult. mdpi.com One strategy to overcome this is the use of binary mixtures of ionic liquids to tailor the properties of the spinning solution.

A study demonstrated the successful electrospinning of nanosized cellulose fibers at room temperature using a binary mixture of ionic liquids. researchgate.net Specifically, a mixture composed of 1-ethyl-3-methylimidazolium acetate and 1-decyl-3-methylimidazolium chloride (a halide analogue of the subject compound) was used. researchgate.net The addition of the surface-active 1-decyl-3-methylimidazolium salt was intended to tailor the surface tension of the spinning dope. researchgate.net This approach led to a significant reduction in the diameter of the resulting cellulose fibers compared to those spun from a single ionic liquid, highlighting the benefit of using such mixtures in material fabrication. researchgate.net

Table 2: Comparison of Electrospun Cellulose Fiber Diameters

Solvent System (for 8 wt% Cellulose)Average Fiber Diameter (nm)Reference
Pure 1-ethyl-3-methylimidazolium acetate470 ± 110 researchgate.net
Binary Mixture (0.90 mole fraction 1-ethyl-3-methylimidazolium acetate + 0.10 mole fraction 1-decyl-3-methylimidazolium chloride)120 ± 55 researchgate.net

Carbon Dioxide Capture and Conversion Technologies

The unique properties of this compound and related ionic liquids (ILs) position them as promising materials for CO2 capture, offering potential advantages over traditional amine-based solvents. nih.govresearchgate.net Research into acetate-based ILs suggests that their use in CO2 absorption could lead to significant energy and cost savings in industrial-scale capture processes. nih.govresearchgate.net

Mechanisms of CO2 Absorption in Acetate-Based Ionic Liquids

The absorption of carbon dioxide in acetate-based imidazolium ionic liquids is primarily a chemical process (chemisorption) rather than a simple physical dissolution. acs.org Several mechanisms have been proposed to explain the high CO2 uptake capacity.

A predominant theory involves the interaction between the imidazolium cation, the acetate anion, and the CO2 molecule. One proposed pathway suggests that the strongly basic acetate anion deprotonates the C2 carbon on the imidazolium ring (the carbon atom between the two nitrogen atoms), forming an N-heterocyclic carbene (NHC). nih.govacs.org This highly reactive carbene then attacks the electrophilic carbon of the CO2 molecule to form a stable imidazolium-2-carboxylate compound. nih.govacs.org

However, other research challenges the necessity of the carbene intermediate, which has not been directly detected in these ILs. rsc.org An alternative, concerted mechanism has been proposed based on computational analysis. rsc.org In this model, an approaching CO2 molecule "activates" the imidazolium cation, facilitating the transfer of its acidic C2 proton to a nearby acetate anion. This proton transfer happens essentially at the same time as the formation of the new carbon-carbon bond between the imidazolium ring and CO2, bypassing the formation of a free carbene. rsc.org

Further mechanisms focus on the direct role of the acetate anion. The anion's oxygen atoms can act as a Lewis base, forming an electron donor-acceptor complex with CO2. nih.gov It has also been suggested that multidentate binding can occur between the CO2 and the acetate anion. nih.gov The interaction between CO2 and the acetate anion is considered significantly stronger than its interaction with the cation, highlighting the anion's critical role in the absorption process. researchgate.net In the presence of water, another potential pathway involves the acetate anion, water, and CO2 reacting to form bicarbonate. nih.gov

Enhancement of CO2 Uptake Capacity through Structural Tuning

The "tunability" of ionic liquids allows for the modification of their chemical structure to optimize specific properties, such as CO2 absorption capacity. This can be achieved by altering either the cation or the anion.

Cation Modification: Modifying the alkyl chain on the imidazolium cation is a key strategy for tuning the IL's properties. researchgate.net Studies on various imidazolium-based ILs show that factors like the length and branching of the alkyl chain can influence CO2 solubility. researchgate.netnih.gov For instance, research on amino-functionalized imidazolium cations has demonstrated that the length of the aminoalkyl chain significantly affects the thermodynamics and kinetics of CO2 absorption. nih.gov While specific data for the decyl (C10) chain of this compound is not extensively detailed in comparative uptake studies, the principle that cation structure influences gas solubility is well-established. researchgate.net

Anion Modification: The choice of anion has a profound effect on CO2 capture efficiency. Replacing the acetate anion with other anions can drastically change the absorption mechanism and capacity. For example, studies comparing 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) with 1-butyl-3-methylimidazolium 1,2,4-triazole (B32235) ([Bmim][Tz]) found that [Bmim][Tz] had a significantly higher CO2 absorption capacity. doi.orgnih.gov This was attributed to [Bmim][Tz] having dual active sites for CO2 binding, whereas [Bmim][OAc] has only one. doi.org

The table below illustrates the impact of the anion on CO2 uptake for different imidazolium-based ionic liquids.

Ionic LiquidCO2 Uptake (g CO2 / g IL)Primary Absorption TypeReference(s)
1-butyl-3-methylimidazolium 1,2,4-triazole ([Bmim][Tz])0.216Chemical doi.org
1-butyl-3-methylimidazolium acetate ([Bmim][OAc])~0.15 (estimated)Chemical doi.orgnih.gov
3-dimethylamino-1-propylamine acetate ([DMAPAH][OAc])0.295Chemical acs.org

Note: CO2 uptake values can vary based on temperature, pressure, and measurement technique. The value for [Bmim][OAc] is estimated based on qualitative comparisons in the sources.

Electrochemical System Development

Imidazolium-based ionic liquids are widely researched for electrochemical applications due to their inherent ionic conductivity, thermal stability, and wide electrochemical windows. researchgate.netuitm.edu.my

Use as Electrolyte in Electrodeposition Studies

Ionic liquids, including those from the imidazolium family, serve as effective media for the electrodeposition of metals and semiconductors. nih.govmdpi.com They offer an alternative to aqueous solutions, which can be limited by water's narrow potential window and reactivity. researchgate.net Research has demonstrated the successful electrodeposition of various elements, such as iron, aluminum, and selenium, from different imidazolium-based ILs like 1-ethyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) and 1-ethyl-3-methylimidazolium chloride. nih.govidexlab.com The IL acts as the electrolyte, dissolving the metal precursor salt and facilitating ion transport to the electrode for reduction. mdpi.com While studies specifically detailing the use of this compound for electrodeposition are limited, the extensive research on its shorter-chain analogues like [EMIM] and [BMIM] based ILs establishes a strong precedent for its potential in this application. mdpi.comidexlab.com

Research on Electrochemical Window and Conductivity

The electrochemical window and ionic conductivity are critical parameters for an electrolyte's performance in devices like supercapacitors and batteries. researchgate.netelectrochemsci.org The electrochemical window defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. researchgate.net A wider window allows for higher operating voltages and energy densities.

Research on short-chain imidazolium acetates provides insight into the expected properties of the decyl-substituted version. For example, 1-methylimidazolium (B8483265) acetate was found to have a wide potential window of 3.6 V, making it a viable candidate for supercapacitor electrolytes. researchgate.net Studies on other 1,3-dialkylimidazolium ILs have reported even wider windows, often exceeding 4.0 V. electrochemsci.org

The table below summarizes electrochemical data for related imidazolium ionic liquids.

Ionic LiquidPropertyValueReference(s)
1-methylimidazolium acetate (MIMOAc)Electrochemical Window3.6 V researchgate.net
[EMIm]AlCl4Electrochemical Window3.2 V at 30 °C mdpi.com
1,3-dimethylimidazolium based ILsElectrochemical Window> 4.0 V electrochemsci.org
PMMA + LiTf + [EMIM][Ac]Ionic ConductivityIncreased with IL addition uitm.edu.my
1,3-dimethylimidazolium dicyanamideElectrical Conductivity3.47 - 104.01 mS/cm (303-353 K) electrochemsci.org

Separation and Extraction Processes

The use of this compound and its analogues extends to separation and extraction applications, particularly in the context of biomass processing and solvent recycling. nih.govnih.gov After being used as a solvent, for instance in the acetylation of cellulose, the IL becomes mixed with byproducts that must be removed to regenerate the IL for reuse. nih.gov

A significant challenge is the separation of acetic acid from 1-ethyl-3-methylimidazolium acetate (EmimAc), as a strong interaction between the two makes simple distillation difficult. nih.gov Research has shown that traditional distillation is often insufficient to fully separate the two components. nih.gov However, a more effective approach involves using a protic solvent, such as water, as an aid. nih.govresearchgate.net Adding water can weaken the IL-acetic acid interaction, facilitating the removal of acetic acid through extraction with a conventional organic solvent like ethyl acetate or through distillation. nih.govresearchgate.net

Furthermore, imidazolium-based ILs have demonstrated their utility as extractants themselves. For example, 1-hexyl- and 1-octyl-3-methylimidazolium hexafluorophosphate (B91526) have been successfully used to separate azeotropic mixtures of industrial chemicals. researchgate.net The successful recovery and reuse of 1-ethyl-3-methylimidazolium acetate for multiple cycles in lignin depolymerization processes with minimal loss of activity further underscores the feasibility of its application in sustainable, closed-loop chemical processes. nih.gov

Liquid-Liquid Extraction Studies

Liquid-liquid extraction (LLE) is a widely used separation technique in which a solute is transferred from one liquid phase to another immiscible or partially miscible liquid phase. The efficiency of this process is highly dependent on the choice of solvent. Ionic liquids, including this compound, have been investigated as potential "green" alternatives to volatile organic compounds in LLE processes.

While specific studies focusing exclusively on this compound for liquid-liquid extraction are not extensively documented in the reviewed literature, the broader class of 1-alkyl-3-methylimidazolium acetate ionic liquids has been explored for such applications. For instance, studies on similar ionic liquids have demonstrated their potential in the extraction of various compounds. The acetate anion can act as a hydrogen bond acceptor, which can be advantageous in the extraction of acidic compounds or metal ions. The decyl chain on the imidazolium cation imparts a degree of hydrophobicity, influencing the ionic liquid's miscibility with aqueous and organic phases and its affinity for nonpolar solutes.

For example, research on the separation of acetic acid from aqueous solutions has shown that the choice of the cation's alkyl chain length and the anion of the imidazolium-based ionic liquid significantly affects the extraction efficiency. nih.govnih.gov A study on 1-ethyl-3-methylimidazolium acetate ([Emim][OAc]) demonstrated that the addition of water can favorably influence the extraction of acetic acid into an organic solvent like ethyl acetate by weakening the strong interaction between the ionic liquid and the acid. nih.govnih.gov While this study used a shorter alkyl chain, the principles of tuning the extraction process through solvent modification are applicable to systems involving this compound.

No specific data table for liquid-liquid extraction studies using this compound was found in the reviewed literature.

Enhanced Oil Recovery Applications

Enhanced Oil Recovery (EOR) encompasses a set of techniques used to increase the amount of crude oil that can be extracted from an oil field. Chemical EOR methods often involve the injection of substances that alter the properties of the fluids and rock in the reservoir to mobilize trapped oil. Surfactant ionic liquids are of particular interest in this field due to their ability to reduce the interfacial tension (IFT) between oil and water, and to alter the wettability of the reservoir rock.

While direct studies on this compound for EOR were not identified, comprehensive research on a closely related analogue, 1-dodecyl-3-methylimidazolium (B1224283) acetate ([C12mim][OAc]) , provides significant insights into its potential. researchgate.netrsc.org The slightly longer alkyl chain of the dodecyl group enhances the surfactant properties of the ionic liquid.

A key study investigated the interfacial properties of [C12mim][OAc] for EOR applications. rsc.org The research highlighted that the acetate counter-ion, in combination with the imidazolium-based surfactant cation, leads to a significant reduction in the dynamic interfacial tension between aqueous solutions of the ionic liquid and crude oil. researchgate.netrsc.org The study also explored the effects of adding electrolytes (NaCl) and alkalis (NaOH, Na2CO3), which are common additives in EOR formulations. The results demonstrated that formulations containing [C12mim][OAc] and alkalis can lead to a substantial improvement in IFT reduction, often by one to two orders of magnitude compared to using the ionic liquid alone. rsc.org

Table 1: Interfacial Tension (IFT) of [C12mim][OAc] Solutions against Crude Oil

FormulationTemperature (°C)Interfacial Tension (mN/m)
1 g/L [C12mim][OAc] in deionized water25~1.5
1 g/L [C12mim][OAc] in 10 g/L NaCl25~0.8
1 g/L [C12mim][OAc] + 5 g/L Na2CO3 in 10 g/L NaCl25~0.02
1 g/L [C12mim][OAc] + 5 g/L NaOH in 10 g/L NaCl25~0.01

Data is for 1-dodecyl-3-methylimidazolium acetate, a close analogue of this compound. Data sourced from Rodriguez-Palmeiro et al. (2015). rsc.org

These findings suggest that this compound, with its similar amphiphilic structure, would also be a promising candidate for EOR applications, likely exhibiting significant interfacial activity that could be further enhanced with the addition of alkaline agents.

Solid-Phase Microextraction (SPME) Coating Development

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample before their analysis, typically by gas chromatography or high-performance liquid chromatography. The choice of coating material is critical for the selectivity and efficiency of the extraction. Ionic liquids have emerged as novel and effective coating materials for SPME fibers due to their high thermal stability, low volatility, and tunable selectivity.

While there is no specific literature detailing the use of this compound as an SPME coating, studies on other salts of the 1-decyl-3-methylimidazolium cation highlight its potential in this application. For instance, a novel SPME fiber coating was developed using 1-decyl-3-methylimidazolium tetrafluoroborate (B81430) mixed with a commercial adhesive. This coating was successfully used for the direct-immersion extraction of pharmaceutical and personal care products from water samples. sigmaaldrich.com

Another study utilized electrospun nanofibers of polyamide doped with decyl-3-methylimidazolium mono bromate (B103136) as an SPME coating for the extraction of chlorobenzenes from water samples. The addition of the ionic liquid improved the electrospinning process and the resulting nanofibers exhibited high extraction efficiency for the target analytes.

These examples demonstrate that the 1-decyl-3-methylimidazolium cation is a viable component for creating effective SPME coatings. The acetate anion in this compound would offer different selectivity compared to the tetrafluoroborate or mono bromate anions, potentially making it more suitable for the extraction of specific classes of compounds, particularly those capable of hydrogen bonding.

No specific data table for SPME coating development using this compound was found in the reviewed literature.

Bio-molecule Extraction and Purification

The extraction and purification of biomolecules such as proteins and nucleic acids are fundamental steps in many biotechnological and diagnostic applications. Ionic liquids have been investigated as alternative solvents and reagents in these processes, offering potential advantages in terms of efficiency and selectivity.

The use of imidazolium-based ionic liquids with acetate as the anion has been explored for the processing of various biomaterials. For instance, 1-ethyl-3-methylimidazolium acetate ([Emim][OAc]) has been shown to be effective in dissolving and extracting lignin from lignocellulosic biomass. nih.govscirp.org This ionic liquid has also been used in the isolation of chitin (B13524), although the resulting polymer was found to be contaminated with proteins, necessitating further purification steps. nih.gov

While these studies focus on the shorter ethyl-chain analogue, they establish the utility of the imidazolium acetate ionic liquid structure in biomolecule processing. The longer decyl chain in this compound would increase its hydrophobicity, which could be leveraged to modulate its interaction with complex biological matrices and target biomolecules. For example, the increased surfactant character could be beneficial in disrupting cell membranes or in partitioning-based separations of proteins. A study on the effect of various ionic liquids on the stability of lysozyme (B549824) noted that imidazolium-based ILs can have a pronounced effect on protein aggregation, with the acetate anion having a role in this process. mdpi.com

Table 2: Applications of Imidazolium Acetate Ionic Liquids in Biomolecule Extraction

Ionic LiquidApplicationBiomolecule/MaterialKey Finding
1-Ethyl-3-methylimidazolium acetateLignin DepolymerizationAlkali LigninEfficiently depolymerized lignin into smaller phenolic compounds. nih.gov
1-Ethyl-3-methylimidazolium acetateBiomass FractionationLignocellulosic BiomassEffective in extracting lignin, though the recovered lignin contained impurities. scirp.org
1-Ethyl-3-methylimidazolium acetateChitin IsolationChitin from crustacean shellsResulted in chitin contaminated with proteins, requiring further purification. nih.gov
1-Ethyl-3-methylimidazolium acetateDNA and RNA ExtractionBacterial Nucleic AcidsActed as a cell lysis agent and facilitated nucleic acid binding to magnetic beads. nih.gov

This table summarizes findings for a close analogue, 1-ethyl-3-methylimidazolium acetate, to illustrate the potential of the imidazolium acetate structure in biomolecule extraction.

Advanced Characterization Techniques and Spectroscopic Analysis in Ionic Liquid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of imidazolium-based ionic liquids. It provides detailed information about the chemical environment of magnetically active nuclei, enabling structural confirmation, purity checks, and studies of dynamic processes such as ion pairing.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for verifying the molecular structure of 1-decyl-3-methylimidazolium (B1227720) acetate (B1210297). The spectra confirm the presence of the 1-decyl-3-methylimidazolium cation and the acetate anion through characteristic chemical shifts, multiplicities, and integrations of the signals corresponding to each unique proton and carbon atom in the molecule. sapub.org

For the 1-decyl-3-methylimidazolium cation, specific proton signals are observed for the imidazolium (B1220033) ring, the N-methyl group, and the n-decyl chain. The most downfield proton signal is typically the one on the C2 carbon of the imidazolium ring (the carbon between the two nitrogen atoms), as it is the most acidic. rsc.org The purity of the ionic liquid can be assessed by the presence or absence of extraneous peaks. researchgate.net For instance, residual starting materials or water can be readily identified and quantified. researchgate.net

Similarly, ¹³C NMR spectra provide a distinct signal for each carbon atom, confirming the carbon skeleton of both the cation and the anion. sapub.orgresearchgate.net The chemical shifts are sensitive to the local electronic environment and provide unambiguous evidence of the compound's identity. sapub.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Imidazolium-Based Ionic Liquids. Note: Exact chemical shifts for 1-decyl-3-methylimidazolium acetate may vary depending on the solvent and experimental conditions. The data below is representative for similar structures.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Imidazolium C2-H ~9.0-10.5 ~135-137
Imidazolium C4-H/C5-H ~7.3-7.7 ~121-124
N-CH₃ ~3.7-4.1 ~35-37
N-CH₂-(decyl) ~4.0-4.3 ~48-50
-(CH₂)₈- ~1.2-1.9 ~22-32
-CH₃ (decyl) ~0.8-0.9 ~13-15
Acetate CH₃ ~1.6-2.0 ~21-24
Acetate COO⁻ - ~175-178

Computational NMR Studies of Ion-Pairing Equilibrium

Computational NMR studies, often combining quantum mechanics and molecular mechanics (QM/MM) methods, are powerful tools for investigating the nature of ion pairing in ionic liquids. illinois.edunih.govnih.gov These studies focus on how the chemical shift of specific protons, particularly the acidic C2-H on the imidazolium ring, changes in different solvent environments. nih.govnih.govresearchgate.net

Research on the closely related 1-decyl-3-methylimidazolium chloride ([C10MIM][Cl]) has shown that the C2-H chemical shift is highly sensitive to the equilibrium between contact ion pairs (where the cation and anion are in direct contact) and solvent-separated or free ions. nih.govnih.govresearchgate.net The chemical shift of this proton is primarily influenced by hydrogen bonding with the anion. nih.govnih.govresearchgate.net

By comparing experimentally measured NMR data with computationally predicted chemical shifts, researchers can deduce the extent of ion pairing in various solvents. nih.govnih.govresearchgate.net For example, studies have shown that in polar, hydrogen-bond-donating solvents like water, complete dissociation into free ions is likely. nih.govnih.gov In contrast, in less polar solvents like acetonitrile (B52724) or dichloromethane, a significant population of contact ion pairs persists. nih.govnih.gov These computational approaches provide molecular-level insights into the intermolecular forces governing the behavior of ionic liquids in solution.

Infrared (IR) and Raman Spectroscopy for Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to probe the molecular vibrations within this compound and gain insight into the specific interactions between the cation and anion. nih.govnih.gov The positions and shapes of vibrational bands are sensitive to the local molecular environment, particularly hydrogen bonding. nih.govresearchgate.net

In imidazolium-acetate systems, the most significant interactions involve hydrogen bonds between the acidic protons of the imidazolium ring (especially C2-H) and the oxygen atoms of the acetate anion. nih.gov

IR Spectroscopy : Attenuated Total Reflection (ATR)-IR is commonly used. nih.govnih.gov Key bands include the C-H stretching vibrations of the imidazolium ring (around 3000-3200 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the carboxylate group (O=C-O⁻) of the acetate anion (typically around 1570 cm⁻¹ and 1380 cm⁻¹, respectively). researchgate.net Shifts in these bands compared to free ions indicate the strength and nature of the interionic hydrogen bonding. nih.gov

Raman Spectroscopy : Raman spectra provide complementary information. nih.gov The C-H stretching region is often prominent and sensitive to interactions involving the imidazolium ring. nih.govresearchgate.net Analysis of these spectra, often supported by Density Functional Theory (DFT) calculations, allows for the assignment of specific vibrational modes and helps characterize the conformational landscape and interaction energies of the ion pair. nih.gov

Electron Microscopy for Morphological Analysis (e.g., SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are not typically used to analyze the morphology of the ionic liquid itself in its pure, liquid state. Instead, these techniques become relevant when this compound is incorporated into composite materials, used to create nanostructures, or employed as a medium for dispersing other materials. In these contexts, SEM would provide information on the surface topography and morphology of the resulting material, while TEM would reveal details about the internal structure and the dispersion of any nanoparticles or phases within the ionic liquid-containing matrix.

X-ray Diffraction (XRD) for Structural Integrity and Crystallinity

X-ray Diffraction (XRD) is used to analyze the long-range order and structure of materials. As an ionic liquid, this compound is expected to be amorphous in its liquid state at room temperature. An XRD pattern of the liquid would therefore show a broad, diffuse halo rather than sharp Bragg peaks, which are characteristic of crystalline solids. This broad peak corresponds to the average distance between the constituent ions. While not providing detailed atomic coordinates like single-crystal XRD, the technique is valuable for confirming the amorphous nature of the liquid and can be used to study structural changes upon cooling, vitrification, or the formation of liquid crystalline phases.

Thermal Analysis Techniques (e.g., TGA) for Thermal Stability and Decomposition Research

Thermogravimetric Analysis (TGA) is a critical technique for determining the thermal stability of ionic liquids. abo.fi In a TGA experiment, the mass of a sample is monitored as it is heated at a constant rate. rsc.org The resulting data provides key parameters for thermal stability, such as the onset temperature of decomposition (T_onset), which is often defined as the temperature at which a significant mass loss begins. acs.org

For imidazolium-based ionic liquids, thermal stability is influenced by the nature of both the cation and the anion. nih.gov Acetate-based ionic liquids are known to undergo decomposition through mechanisms such as nucleophilic substitution (S_N2) reactions. chemrxiv.org TGA studies, often conducted under an inert nitrogen atmosphere, reveal that the decomposition of these ILs can be a complex process. rsc.orgchemrxiv.org Isothermal TGA experiments, where the sample is held at a specific temperature for an extended period, can provide further insights into long-term thermal stability and decomposition kinetics, which are often more relevant for practical applications than the rapid heating ramps used to determine T_onset. acs.org

Table 2: Key Parameters from Thermogravimetric Analysis (TGA). Note: The values are illustrative for imidazolium acetates and depend on experimental conditions like heating rate.

Parameter Description Typical Range for Imidazolium Acetates
T_onset Onset temperature of decomposition, where major mass loss begins. 200 - 250 °C
T_peak Temperature of the maximum rate of decomposition (from the DTG curve). acs.org 220 - 280 °C

The analysis of decomposition kinetics using methods like isoconversional kinetics can provide the activation energy for the decomposition process, offering a deeper understanding of the chemical reactions that limit the thermal stability of this compound. chemrxiv.org

Surface Tension and Electrical Conductivity Measurements

The interfacial and conductive properties of ionic liquids (ILs) are critical for a wide range of applications, from their use as surfactants and dispersants to electrolytes in electrochemical devices. For this compound ([C10mim][OAc]), these properties are primarily governed by the long C10 alkyl chain on the imidazolium cation and the acetate anion. While specific data for this compound is not extensively documented in the reviewed literature, the behavior of structurally similar ionic liquids provides significant insights.

Surface Tension: The surface tension of 1-alkyl-3-methylimidazolium-based ILs is strongly influenced by the length of the alkyl chain. Generally, as the alkyl chain length increases, the surface tension decreases. ua.pt This is attributed to the tendency of the nonpolar alkyl chains to orient at the air-liquid interface, thereby reducing the surface energy. For instance, studies on the 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide series show a distinct decrease in surface tension as the alkyl chain is elongated. ua.pt The presence of the C10 chain in [C10mim][OAc] suggests it is a surface-active ionic liquid (SAIL). The critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates (micelles) in solution, is a key parameter determined from surface tension measurements. For related compounds like 1-decyl-3-methylimidazolium bromide ([C10mim]Br), the aggregation behavior in aqueous solutions has been studied, indicating its surfactant-like properties. nih.gov

Electrical Conductivity: Electrical conductivity in ionic liquids is a measure of their ability to conduct an electric current, which depends on the mobility and concentration of the constituent ions. The conductivity of 1-alkyl-3-methylimidazolium ILs is influenced by factors such as viscosity, ion size, and temperature. For a related compound, 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM][Ac]), the conductivity is reported to be 2.50 mS/cm, which is a typical value for many ILs. iolitec.de The longer decyl chain in [C10mim][OAc] would be expected to increase the viscosity and the size of the cation compared to its ethyl counterpart, which would likely result in lower electrical conductivity.

Conductivity measurements are also a primary method for determining the CMC of SAILs. nih.govresearchgate.net In an aqueous solution of a SAIL, the conductivity typically increases linearly with concentration. At the CMC, the formation of micelles leads to a change in the slope of the conductivity versus concentration plot, as the mobility of the ions is altered when they become part of a larger aggregate. researchgate.net This inflection point is used to calculate the CMC value.

PropertyRelated CompoundValueNotes
Electrical Conductivity 1-Ethyl-3-methylimidazolium acetate ([EMIM][Ac])2.50 mS/cmThe shorter alkyl chain (ethyl vs. decyl) leads to lower viscosity and higher conductivity. iolitec.de
Critical Micelle Concentration (CMC) from Conductivity 1-Decyl-3-methylimidazolium bromide ([C10mim]Br)Varies with added saltThe CMC is influenced by the presence and concentration of other electrolytes in the solution. nih.gov
Surface Tension Trend 1-Alkyl-3-methylimidazolium ILsDecreases with increasing alkyl chain lengthThe long alkyl chain orients at the surface, reducing surface energy. ua.pt

Fluorescence and UV-Vis Spectroscopy for Aggregation Behavior

Fluorescence and UV-Vis spectroscopy are powerful, non-invasive techniques used to investigate the aggregation behavior and micelle formation of surface-active ionic liquids like this compound. These methods rely on the use of probe molecules whose spectroscopic properties are sensitive to the polarity of their microenvironment.

Fluorescence Spectroscopy: This technique is widely used to determine the critical micelle concentration (CMC) and to probe the internal environment of micelles. A common method involves using a fluorescent probe, such as pyrene (B120774). In aqueous solution, pyrene exhibits a characteristic fluorescence spectrum. When micelles form, the nonpolar pyrene molecules preferentially partition into the hydrophobic core of the micelles. This change from a polar aqueous environment to a nonpolar micellar interior causes a distinct change in the fine structure of pyrene's emission spectrum, particularly in the ratio of the first and third vibronic peaks (I₁/I₃).

A plot of the I₁/I₃ ratio versus the logarithm of the SAIL concentration shows a sigmoidal curve. The inflection point of this curve corresponds to the CMC, indicating the onset of micellization. acs.org This method has been successfully applied to study the aggregation of various 1-alkyl-3-methylimidazolium halides. nih.govacs.org For example, in studies of 1-decyl-3-methylimidazolium bromide, fluorescence spectroscopy, alongside conductivity and dynamic light scattering, was used to investigate the influence of different salts on its aggregation behavior. nih.gov These studies found that the type and concentration of added salts could significantly alter the CMC and the aggregation number (the number of surfactant molecules in a single micelle). nih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy can also be employed to study micellization, often using a probe dye like methyl orange or by observing changes in the spectrum of the IL itself if it contains a chromophore. When a probe dye is added to the surfactant solution, its absorption spectrum can shift upon the formation of micelles due to the change in its local environment. The plot of absorbance at a specific wavelength versus surfactant concentration will show a break point at the CMC. This technique was used to study the interaction between the drug nortriptyline (B1679971) hydrochloride and 1-decyl-3-methylimidazolium chloride, a structurally similar IL, where changes in the UV-Vis spectrum indicated the incorporation of the drug into the micelles. researchgate.net

These spectroscopic techniques provide valuable data on the self-assembly of SAILs in solution, which is fundamental to their application in areas such as drug delivery, catalysis, and separation processes. researchgate.netnih.gov

TechniquePurposeKey MeasurementFindings for Related Imidazolium ILs
Fluorescence Spectroscopy (with pyrene probe) Determine Critical Micelle Concentration (CMC)Ratio of vibronic peaks (I₁/I₃)Provides accurate CMC values and information on the polarity of the micellar core for compounds like [C10mim]Br. nih.govacs.org
Fluorescence Quenching Determine Aggregation Number (N_agg)Quenching of probe fluorescence by a quencherAllows for the calculation of the average number of IL cations forming a single micelle. nih.govacs.org
UV-Vis Spectroscopy Determine CMC; Study interactionsChange in absorbance of a probe or the ILConfirms CMC values and reveals interactions between micelles and other molecules, such as drugs. researchgate.net

Environmental Considerations and Degradation Pathways

Research on Environmental Fate and Mobility in Various Media

The environmental fate and mobility of 1-decyl-3-methylimidazolium (B1227720) acetate (B1210297) are governed by its interactions with soil, water, and biological organisms. The structure of the imidazolium (B1220033) cation allows for several types of molecular interactions that influence its distribution in the environment. sci-hub.se These include van der Waals forces, electrostatic interactions, and π-π stacking between the aromatic imidazolium ring and aromatic moieties in environmental compartments. sci-hub.sefrontiersin.org

Research on a series of 1-alkyl-3-methylimidazolium cations has shown that increasing the length of the alkyl side chain generally leads to greater lipophilicity. sci-hub.se This increased lipophilicity can result in stronger sorption to soil and sediment, potentially reducing its mobility in aqueous systems but increasing its persistence in solid matrices.

Table 1: Factors Influencing the Environmental Fate of Imidazolium-Based Ionic Liquids

Interaction / PropertyDescriptionInfluence of Decyl Chain
Lipophilicity The tendency of a compound to dissolve in fats, oils, and lipids.The long decyl chain significantly increases the lipophilicity compared to shorter-chain analogues. sci-hub.se
Sorption The attachment of the ionic liquid to soil and sediment particles.Higher lipophilicity generally leads to stronger sorption, reducing mobility in water. sci-hub.se
Bioavailability The extent to which the ionic liquid can be taken up by living organisms.In neutral and acidic environments, it is likely to be bioavailable in its ionic form. sci-hub.se
Photodegradation Degradation due to light, primarily through reaction with reactive oxygen species in water.Reaction rates with photo-generated radicals increase with alkyl chain length, but overall persistence can still be high. nih.gov
Molecular Interactions Electrostatic, van der Waals, and π-π interactions with environmental components.The imidazolium ring can engage in π-π stacking with aromatic compounds in soil organic matter. sci-hub.sefrontiersin.org

Degradation Mechanism Studies (e.g., Ultrasonic Micro-electrolysis)

Given the potential persistence of some ionic liquids, research has focused on developing effective degradation methods. nih.gov Advanced oxidation processes (AOPs) have shown promise in breaking down the stable imidazolium ring. psu.edu

One such method is the ultrasonic micro-electrolysis system, which utilizes ultrasound in conjunction with zero-valent iron and activated carbon (ZVI/AC). nih.gov Studies on a series of 1-alkyl-3-methylimidazolium bromides, including the decyl derivative ([C₁₀mim]Br), have demonstrated the effectiveness of this technique. nih.gov In one study, over 90% of the [C₁₀mim]Br was degraded within 110 minutes. nih.gov

The degradation process involves several steps. The initial attack is believed to be on the imidazolium ring, followed by the cleavage of the alkyl groups. psu.edu

Proposed Degradation Pathway of 1-Alkyl-3-methylimidazolium Cations:

Oxidation of the Imidazolium Ring: The process begins with the oxidation of the hydrogen atoms on the imidazolium ring, leading to the formation of transient intermediates like 1-alkyl-3-methyl-2,4,5-trioxoimidazolidine. nih.govpsu.edu

Ring Opening: Subsequent reactions lead to the opening of the imidazolium ring.

Formation of Intermediate Products: Key intermediates identified during the degradation of [C₁₀mim]Br include 1-alkyl-3-methylurea and N-alkylformamide. nih.gov

Final Products: Further degradation of these intermediates occurs, ultimately leading to smaller, less complex molecules. nih.gov

Other advanced oxidation processes like plasma electrolysis have also been shown to be effective in degrading imidazolium-based ILs. researchgate.netnih.gov In these systems, the ionic liquid itself can act as the electrolyte, and degradation occurs through the action of species like hydroxyl radicals, oxygen atoms, and hydrogen peroxide generated by the plasma. nih.gov

Table 2: Degradation of 1-Alkyl-3-methylimidazolium Bromide ([C₁₀mim]Br) using Ultrasonic Micro-electrolysis

ParameterFindingReference
Degradation Efficiency >90% degradation achieved within 110 minutes. nih.gov
Identified Intermediates 1-alkyl-3-methyl-2,4,5-trioxoimidazolidine, 1-alkyl-3-methylurea, N-alkylformamide nih.gov
Proposed Mechanism Sequential oxidation of the imidazolium ring, followed by ring cleavage and breakdown of the alkyl side chain. nih.govpsu.edu

Strategies for Ionic Liquid Recycling and Reuse in Industrial Processes

The high cost and potential environmental impact of ionic liquids make their recycling and reuse a critical aspect of their application in sustainable industrial processes. researchgate.net Effective recycling not only mitigates environmental release but also improves the economic viability of the process. researchgate.net

Several strategies have been developed for recycling imidazolium-based ionic liquids, particularly from biomass pretreatment processes. The choice of method depends on the specific IL, the nature of the process, and the impurities present. researchgate.net

Common recycling techniques include:

Anti-solvent Precipitation: The biomass (e.g., cellulose) is precipitated from the ionic liquid solution by adding an "anti-solvent" such as water or ethanol. The ionic liquid can then be recovered from the resulting solution, often by evaporation of the more volatile anti-solvent. researchgate.net

Distillation/Evaporation: Due to their negligible vapor pressure, ionic liquids can be separated from volatile products or solvents by distillation or evaporation. researchgate.net

Extraction: Liquid-liquid extraction can be used to separate products from the ionic liquid phase.

Controlled Thermal Decomposition: In some cases, the ionic liquid can be thermally cleaved into neutral, distillable compounds (e.g., a neutral imidazole (B134444) and an alkylating agent), which are then collected and re-reacted to regenerate the ionic liquid. researchgate.net

Studies on the recycling of 1-ethyl-3-methylimidazolium (B1214524) acetate ([Emim][OAc]) in the pretreatment of rice straw have demonstrated high recovery and reuse potential. After five cycles of recycling, the sugar yield from the pretreated biomass was maintained at over 91%, indicating that the recycled ionic liquid retained its effectiveness. researchgate.net While this study used an ethyl-based analogue, the principles of recovery using anti-solvents and evaporation are broadly applicable to other alkyl-imidazolium acetates like 1-decyl-3-methylimidazolium acetate.

Q & A

Q. What are the recommended protocols for synthesizing 1-decyl-3-methylimidazolium acetate with high purity?

The synthesis typically involves anion exchange from a precursor such as 1-decyl-3-methylimidazolium bromide or chloride. For example, aqueous solutions of the bromide salt can be passed through an anion exchange resin (e.g., Amberlite IRA-400 in hydroxide form) to yield 1-decyl-3-methylimidazolium hydroxide, which is then neutralized with acetic acid. Post-synthesis, rigorous washing with ethyl acetate and vacuum drying are critical to remove residual reactants and solvents .

Q. How should researchers handle and store this compound to ensure stability and safety?

Use chemical-resistant gloves (tested per EN 374) and barrier creams to prevent skin exposure. Store in airtight containers away from moisture and light. Avoid environmental contamination by ensuring no contact with drains or groundwater. Recovery periods for skin regeneration are advised after prolonged handling .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

While specific data for the acetate form is limited, analogous ionic liquids (e.g., 1-butyl-3-methylimidazolium acetate) exhibit low volatility, high thermal stability, and tunable solubility. Key parameters to measure include density, viscosity, melting point, and hygroscopicity. Phase equilibrium studies (liquid-liquid or solid-liquid) are essential for applications in solvent systems .

Q. How can researchers verify the purity of synthesized this compound?

Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Chromatographic techniques (HPLC or GC) and elemental analysis (CHNS/O) validate purity. Ionic conductivity measurements and water content analysis (Karl Fischer titration) are also recommended .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in solubility data for this compound in biphasic systems?

Discrepancies may arise from impurities or moisture content. Employ controlled drying (e.g., vacuum at 333 K for 24 hours) and use standardized solvents. High-pressure DSC or cloud-point measurements can clarify phase behavior. Cross-validate with molecular dynamics simulations to account for anion-cation interactions .

Q. How can thermodynamic properties (e.g., partial molar volume, isentropic compressibility) elucidate solute-solvent interactions in aqueous this compound solutions?

Density and speed-of-sound measurements (e.g., using Anton Paar DSA 5000 M) at varying temperatures (288–318 K) and concentrations enable calculation of apparent molar properties. Analyze trends in transfer properties (e.g., ΔKs) to distinguish between hydrophilic-hydrophobic and ion-dipole interactions .

Q. What methodologies optimize the use of this compound in biopolymer dissolution (e.g., cellulose or lignin)?

Screen temperature, water content, and cosolvents (e.g., DMSO) to enhance dissolution efficiency. Monitor rheological changes via viscometry and confirm structural integrity of regenerated polymers using FTIR or XRD. Compare with shorter-chain analogs (e.g., 1-butyl-3-methylimidazolium acetate) to assess alkyl chain length effects .

Q. How does the alkyl chain length of this compound influence CO2 solubility compared to other imidazolium-based ionic liquids?

Design gravimetric or volumetric gas solubility experiments under controlled pressures (0.1–10 MPa). Longer alkyl chains (e.g., decyl vs. butyl) enhance CO2 absorption due to increased free volume and reduced Coulombic interactions. Correlate with Hansen solubility parameters and molecular simulations .

Methodological Considerations

  • Contradiction Management : Cross-reference synthesis protocols and purity assessments to mitigate batch variability .
  • Environmental Impact : Use life-cycle analysis (LCA) to evaluate biodegradability and toxicity, as longer alkyl chains may persist in ecosystems .
  • Data Reproducibility : Report detailed experimental conditions (e.g., drying protocols, solvent history) to align with literature standards .

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